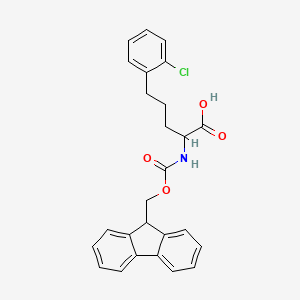

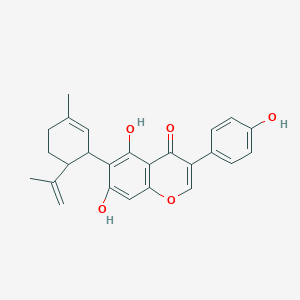

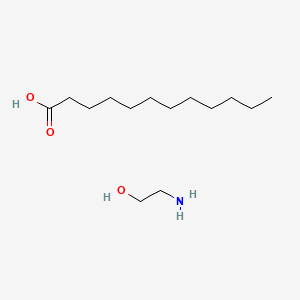

![molecular formula C19H34N8O8 B12302190 [5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12302190.png)

[5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Streptothricin F is a bactericidal antibiotic that was first discovered in the early 1940s. It is part of the streptothricin family of antibiotics, which are produced by various strains of the bacterium Streptomyces. Streptothricin F is known for its potent activity against highly drug-resistant gram-negative bacteria, making it a valuable compound in the fight against antibiotic-resistant infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of streptothricin F involves several key steps, including a Burgess reagent-mediated 1,2-anti-diamine installation, diastereoselective azidation of a lactam enolate, and a mercury (II) chloride-mediated desulfurization-guanidination . These steps allow for the installation of practical divergent steps for medicinal chemistry exploits.

Industrial Production Methods: Streptothricin F is typically produced through fermentation processes involving Streptomyces lavendulae. The fermentation broth is then subjected to various purification steps to isolate streptothricin F from other closely related compounds .

Análisis De Reacciones Químicas

Types of Reactions: Streptothricin F undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of streptothricin F include Burgess reagent, mercury (II) chloride, and various azides. Reaction conditions often involve specific temperature and pH controls to ensure the desired chemical transformations .

Major Products: The major products formed from these reactions include various analogs of streptothricin F, which are studied for their enhanced antibacterial activity and reduced toxicity .

Aplicaciones Científicas De Investigación

Streptothricin F has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the synthesis and modification of complex antibiotics.

Biology: Streptothricin F is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial ribosomes.

Medicine: It is being explored as a potential therapeutic agent for treating infections caused by multidrug-resistant gram-negative bacteria.

Industry: Streptothricin F and its analogs are investigated for their potential use in agricultural settings to control bacterial infections in plants

Mecanismo De Acción

Streptothricin F exerts its antibacterial effects by interacting with the 30S subunit of the 70S ribosome in bacteria. This interaction leads to miscoding during protein synthesis, ultimately resulting in the death of the bacterial cell. The compound’s unique binding to the ribosomal RNA is responsible for its potent antibacterial activity .

Comparación Con Compuestos Similares

- Streptothricin D

- Nourseothricin

- Geomycin

- Phytobacteriomycin

- Yazumycin

- Racemomycin

- Pleocidin

- Polymycin

Comparison: Streptothricin F is unique among its analogs due to its specific interaction with the bacterial ribosome and its potent activity against highly drug-resistant gram-negative bacteria. While other streptothricins also exhibit antibacterial properties, streptothricin F’s reduced toxicity and higher selectivity for prokaryotic ribosomes make it a promising candidate for further development as a therapeutic agent .

Propiedades

Fórmula molecular |

C19H34N8O8 |

|---|---|

Peso molecular |

502.5 g/mol |

Nombre IUPAC |

[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate |

InChI |

InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27) |

Clave InChI |

NRAUADCLPJTGSF-UHFFFAOYSA-N |

SMILES canónico |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)